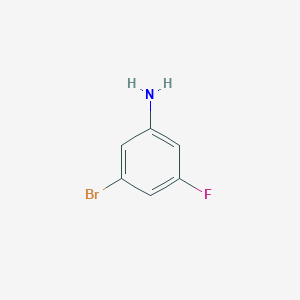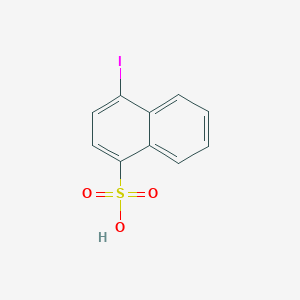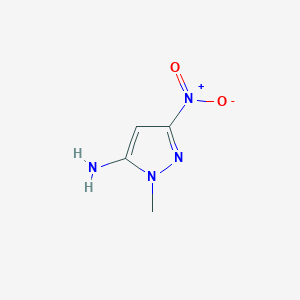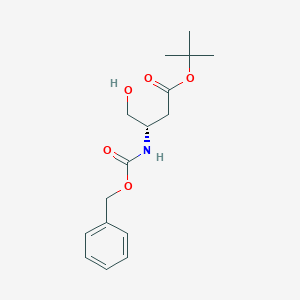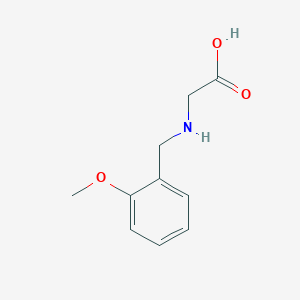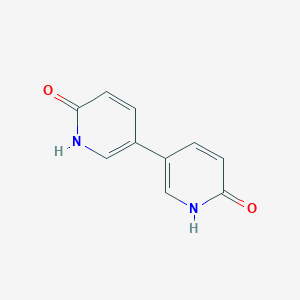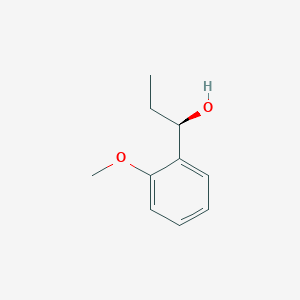
(R)-1-(2-Methoxyphenyl)-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-1-(2-Methoxyphenyl)-1-propanol, commonly known as homovanillyl alcohol, is an organic compound that belongs to the class of alcohols. It is a colorless liquid that has a sweet, floral odor. Homovanillyl alcohol has been extensively studied for its potential applications in scientific research and pharmaceutical industries.
Mecanismo De Acción
The mechanism of action of homovanillyl alcohol is not fully understood. It is believed to exert its neuroprotective effects by inhibiting the aggregation of alpha-synuclein and reducing oxidative stress. Homovanillyl alcohol has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Efectos Bioquímicos Y Fisiológicos
Homovanillyl alcohol has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine, a neurotransmitter that is involved in the regulation of movement, motivation, and reward. Homovanillyl alcohol has also been shown to increase the levels of glutathione, an antioxidant that is involved in the protection against oxidative stress. Additionally, homovanillyl alcohol has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Homovanillyl alcohol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and is well-tolerated in animal models. However, homovanillyl alcohol has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of homovanillyl alcohol. One direction is to further investigate its potential applications in the treatment of neurodegenerative disorders. Another direction is to study its potential applications in the treatment of other diseases such as cancer and diabetes. Additionally, there is a need to further understand its mechanism of action and to develop more effective synthesis methods.
Métodos De Síntesis
Homovanillyl alcohol can be synthesized by several methods. One of the most common methods is the reduction of vanillin using sodium borohydride. Another method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with propanal in the presence of sodium borohydride. The yield of homovanillyl alcohol can be improved by optimizing the reaction conditions such as temperature, reaction time, and reactant ratio.
Aplicaciones Científicas De Investigación
Homovanillyl alcohol has been extensively studied for its potential applications in scientific research. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. It has also been studied for its potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. Homovanillyl alcohol has been shown to inhibit the aggregation of alpha-synuclein, a protein that is involved in the pathogenesis of Parkinson's disease.
Propiedades
Número CAS |
105836-13-3 |
|---|---|
Nombre del producto |
(R)-1-(2-Methoxyphenyl)-1-propanol |
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
(1R)-1-(2-methoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14O2/c1-3-9(11)8-6-4-5-7-10(8)12-2/h4-7,9,11H,3H2,1-2H3/t9-/m1/s1 |
Clave InChI |
VZYLWUFNOMSQSJ-SECBINFHSA-N |
SMILES isomérico |
CC[C@H](C1=CC=CC=C1OC)O |
SMILES |
CCC(C1=CC=CC=C1OC)O |
SMILES canónico |
CCC(C1=CC=CC=C1OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(9-Hydroxynonyl)oxy]benzoic acid](/img/structure/B180201.png)
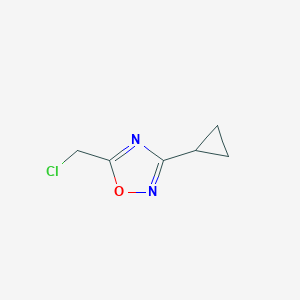
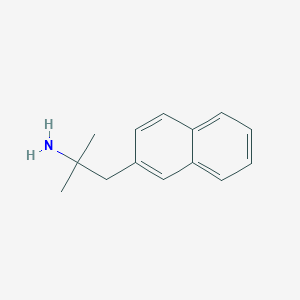

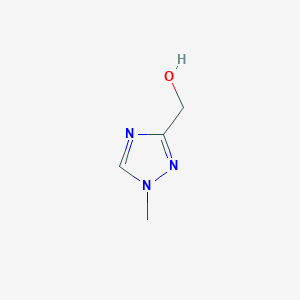
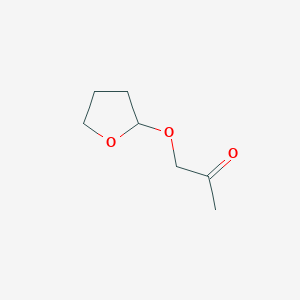
![(2'-Methyl[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B180216.png)
